BenchChemオンラインストアへようこそ!

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid

Lipophilicity Drug-likeness Physicochemical profiling

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid (CAS 1821735-76-5) is a synthetic, non-proteinogenic, chiral α,δ-diamino acid belonging to the fluorinated ornithine analog class. Its molecular formula is C₆H₁₁F₃N₂O₂ (MW 200.16 g/mol), featuring a terminal trifluoromethyl (–CF₃) group at the δ-position that replaces the methyl group found in the non-fluorinated 2,5-diaminohexanoic acid backbone.

Molecular Formula C6H11F3N2O2
Molecular Weight 200.16 g/mol
Cat. No. B13317499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid
Molecular FormulaC6H11F3N2O2
Molecular Weight200.16 g/mol
Structural Identifiers
SMILESC(CC(C(F)(F)F)N)C(C(=O)O)N
InChIInChI=1S/C6H11F3N2O2/c7-6(8,9)4(11)2-1-3(10)5(12)13/h3-4H,1-2,10-11H2,(H,12,13)/t3-,4-/m1/s1
InChIKeyOFXDKSSZYVHWQA-QWWZWVQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid Procurement Guide: Class, Identity, and Sourcing Context


(2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid (CAS 1821735-76-5) is a synthetic, non-proteinogenic, chiral α,δ-diamino acid belonging to the fluorinated ornithine analog class [1]. Its molecular formula is C₆H₁₁F₃N₂O₂ (MW 200.16 g/mol), featuring a terminal trifluoromethyl (–CF₃) group at the δ-position that replaces the methyl group found in the non-fluorinated 2,5-diaminohexanoic acid backbone [2]. The compound is enumerated in PubChem (CID 39869183) and is commercially supplied as both the free amino acid and the hydrochloride salt (CAS 1955473-60-5) by building-block vendors including Enamine (product EN300-88470) [3]. It is primarily utilized as a chiral building block for medicinal chemistry and peptide engineering, where the stereochemically defined (2R,5R) configuration and the electron-withdrawing CF₃ substituent are exploited to modulate target binding, proteolytic stability, and lipophilicity of derived molecules [4].

Why Generic Ornithine or Non-Fluorinated Diamino Acids Cannot Replace (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid


In medicinal chemistry and peptide engineering, δ-substituted ornithine analogs are not interchangeable: the identity of the terminal substituent on the δ-carbon fundamentally dictates electronic character, steric profile, metabolic stability, and target engagement [1]. The (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid bears a –CF₃ group whose Hammett σₚ constant (0.54) and van der Waals volume (21.3 ų) differ profoundly from the –CH₃ (σₚ = –0.17; V = 13.7 ų) of 2,5-diaminohexanoic acid or the –CH₂F (σₚ ≈ 0.12) and –CHF₂ (σₚ ≈ 0.32) groups claimed in earlier OAT-inhibitor patents [2][3]. The CF₃ group is a recognized bioisostere that simultaneously increases lipophilicity (ΔlogP ≈ +0.9–1.2 vs. non-fluorinated parent), enhances resistance to cytochrome P450-mediated oxidation, and can stabilize peptide secondary structure via stereoelectronic effects [4]. These combined properties cannot be recapitulated by the non-fluorinated backbone or by mono- and difluoromethyl analogs, making blind substitution scientifically unsound when structure-activity data depend on the CF₃ pharmacophore.

Quantitative Differentiation Evidence: (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid vs. Closest Analogs


Computational Lipophilicity: XLogP3 Comparison of δ-CF3 vs. δ-CH₃ Diamino Acids

The XLogP3 value of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid is –2.4, as computed and reported by PubChem [1]. Insertion of the –CF₃ group at the δ-position introduces approximately 0.5–1.0 log unit increase in lipophilicity relative to the non-fluorinated 2,5-diaminohexanoic acid (predicted XLogP ≈ –3.1 to –2.9), consistent with the established CF₃-for-CH₃ logP shift observed across amino acid series [2][3].

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic Stability: Trifluoromethyl Blockade of Cytochrome P450 Oxidation Relative to δ-Methyl Substrate

The terminal –CF₃ group of (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid is a well-characterized metabolic blocking group that prevents ω-oxidation by cytochrome P450 enzymes, a major clearance route for alkyl-chain amino acids [1]. In contrast, the δ-CH₃ of 2,5-diaminohexanoic acid and the δ-CH₂F/δ-CHF₂ of patent-described OAT inhibitors are susceptible to oxidative metabolism, albeit to differing degrees [2]. Incorporation of CF₃ into peptide termini has been shown to extend in vitro half-life in plasma and hepatocyte assays by 2- to 10-fold over non-fluorinated parent peptides, though compound-specific data for this exact diamino acid have not been reported [3].

Metabolic stability CYP450 resistance Peptide half-life

Stereochemical Definition: Enantiomeric Purity of the (2R,5R) Diastereomer vs. Racemic and Mixed Epimers

Commercial (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid is supplied with a specified enantiomeric purity of ≥95% (hydrochloride salt, Enamine EN300-88470) [1] and ≥98% (free base, Leyan) . This contrasts with the racemic or stereochemically undefined 2,5-diamino-6,6,6-trifluorohexanoic acid (CAS 1214787-48-0) also available on the market . The (2R,5R) configuration is critical because the corresponding ornithine δ-substituted analogs described in US 4,902,719 exhibit stereospecific inhibition of L-ornithine:2-oxoacid aminotransferase, where the (S) configuration at the α-carbon (corresponding to L-ornithine) is required for enzyme recognition [2].

Chiral purity Stereochemistry Enantiomeric excess

Bioisosteric Replacement Potential: CF₃ as a Protease-Stabilizing Surrogate for the Terminal Methyl Group

The –CF₃ group in (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid functions as a bioisostere for the terminal –CH₃ of leucine/norleucine-type side chains while providing enhanced resistance to protease-mediated degradation [1]. Studies on α-trifluoromethyl amino acid incorporation into peptides demonstrated that CF₃ substitution retards proteolytic cleavage and induces β-turn secondary structures not observed with the parent methyl analogs [2]. The δ-CF₃ diamino acid extends this concept to the ornithine/lysine scaffold, where the second amino group at position 2 provides an additional derivatization handle absent in monoamino trifluorohexanoic acids such as (R)-2-amino-6,6,6-trifluorohexanoic acid [3].

Protease resistance Bioisostere Peptide engineering

High-Value Application Scenarios for (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic Acid Procurement


Fluorinated Peptidomimetic Lead Optimization Requiring Protease-Resistant Diamino Acid Building Blocks

Medicinal chemistry teams optimizing peptide or peptidomimetic leads for intracellular targets can deploy (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid as a metabolically shielded, bifunctional building block. Its CF₃ group provides the class-established benefit of retarded proteolysis relative to non-fluorinated diamino acids, while the free α-amino and δ-amino groups permit orthogonal conjugation to two distinct pharmacophoric elements [1]. This dual-derivatization capacity is a key differentiator from monoamino trifluorohexanoic acids such as (R)-2-amino-6,6,6-trifluorohexanoic acid (trifluoronorleucine) [2].

Structure-Activity Relationship Studies on Ornithine Aminotransferase (OAT) and Ornithine Decarboxylase (ODC) Inhibition

As a δ-CF₃-substituted ornithine analog, this compound is structurally positioned to explore the steric and electronic tolerance of the OAT and ODC active sites beyond the CH₂F and CHF₂ substitutions previously patented [1]. The larger van der Waals volume of CF₃ (21.3 ų) versus CH₂F (≈17 ų) and CHF₂ (≈19 ų) enables SAR probing of the δ-substituent binding pocket, while the stereodefined (2R,5R) configuration ensures that observed activity differences arise from the substituent identity rather than stereochemical ambiguity [2].

¹⁹F NMR Probe Incorporation for Protein-Ligand Interaction Studies

The three equivalent fluorine atoms of the terminal CF₃ group make (2R,5R)-2,5-diamino-6,6,6-trifluorohexanoic acid an attractive ¹⁹F NMR probe when incorporated into peptide ligands. ¹⁹F NMR spectroscopy provides a sensitive, background-free readout of ligand binding, conformational changes, and dynamics. The compound's dual amino functionality allows site-specific incorporation at internal or terminal positions of peptides, offering greater experimental flexibility than monoamino ¹⁹F probes [1]. The CF₃ singlet (typically δ ≈ –60 to –70 ppm) is well-resolved from biological fluorine backgrounds [2].

Asymmetric Synthesis and Chiral Pool Derivatization

The (2R,5R) stereochemistry provides a defined chiral template for asymmetric synthesis of fluorinated heterocycles, peptidomimetics, and natural product analogs. The compound can serve as a chiral pool starting material where both the α-amino acid moiety and the δ-CF₃-bearing chiral center are pre-installed in the correct relative configuration, reducing the need for costly and time-consuming asymmetric catalysis steps [1]. Commercial availability at ≥95% enantiomeric purity supports reproducible synthetic outcomes in multi-step routes [2].

Quote Request

Request a Quote for (2R,5R)-2,5-Diamino-6,6,6-trifluorohexanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.